molecular formula C6H9N3OS B12135834 N-[1,3,4]Thiadiazol-2-yl-isobutyramide

N-[1,3,4]Thiadiazol-2-yl-isobutyramide

Cat. No.: B12135834
M. Wt: 171.22 g/mol
InChI Key: XCVLUYOYCUBUGE-UHFFFAOYSA-N
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Description

N-[1,3,4]Thiadiazol-2-yl-isobutyramide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure makes it a significant compound in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,3,4]Thiadiazol-2-yl-isobutyramide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[1,3,4]Thiadiazol-2-yl-isobutyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit enhanced biological activities compared to the parent compound .

Mechanism of Action

The mechanism of action of N-[1,3,4]Thiadiazol-2-yl-isobutyramide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Thiadiazole
  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole

Comparison

N-[1,3,4]Thiadiazol-2-yl-isobutyramide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. Compared to other thiadiazole isomers, it often exhibits higher antimicrobial and anticancer activities . The presence of the isobutyramide group further enhances its solubility and bioavailability, making it a more effective compound in various applications .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c1-4(2)5(10)8-6-9-7-3-11-6/h3-4H,1-2H3,(H,8,9,10)

InChI Key

XCVLUYOYCUBUGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=CS1

Origin of Product

United States

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